molecular formula C17H21ClN2O B11043369 N-{[1-(4-Chlorobenzyl)-4-piperidyl]methyl}-2-butynamide

N-{[1-(4-Chlorobenzyl)-4-piperidyl]methyl}-2-butynamide

Cat. No.: B11043369
M. Wt: 304.8 g/mol
InChI Key: VRGWYDYPNIDWMT-UHFFFAOYSA-N
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Description

N-{[1-(4-Chlorobenzyl)-4-piperidyl]methyl}-2-butynamide is a synthetic organic compound characterized by the presence of a chlorobenzyl group attached to a piperidine ring, which is further linked to a butynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-Chlorobenzyl)-4-piperidyl]methyl}-2-butynamide typically involves multiple steps, starting with the preparation of the 4-chlorobenzyl piperidine intermediate. This intermediate is then reacted with an appropriate butynamide derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-Chlorobenzyl)-4-piperidyl]methyl}-2-butynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Amines, thiols, polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-{[1-(4-Chlorobenzyl)-4-piperidyl]methyl}-2-butynamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(4-Chlorobenzyl)-4-piperidyl]methyl}-2-butynamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(4-Chlorobenzyl)-4-piperidyl]methyl}-2-butynamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C17H21ClN2O

Molecular Weight

304.8 g/mol

IUPAC Name

N-[[1-[(4-chlorophenyl)methyl]piperidin-4-yl]methyl]but-2-ynamide

InChI

InChI=1S/C17H21ClN2O/c1-2-3-17(21)19-12-14-8-10-20(11-9-14)13-15-4-6-16(18)7-5-15/h4-7,14H,8-13H2,1H3,(H,19,21)

InChI Key

VRGWYDYPNIDWMT-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)NCC1CCN(CC1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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